N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide
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Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound that is part of many pharmaceuticals and useful synthetic compounds .
Synthesis Analysis
The synthesis of similar benzothiazole sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S–N coupling approach, a S–N coupling/S-oxidation sequence, or via a S-oxidation/S–F bond formation/SuFEx approach .Chemical Reactions Analysis
Benzothiazole sulfonamides can undergo various chemical reactions. For instance, the labile N–H bond in N-monoalkylated BT-sulfonamides allows for a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama–Mitsunobu reaction .Scientific Research Applications
Synthetic Methodologies and Biological Importance
Benzothiazole derivatives, including structures similar to N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide, have been recognized for their wide range of biological activities, which makes them significant in medicinal chemistry. Synthetic methodologies have evolved over the years, facilitating the creation of these compounds with varied substituents to explore their pharmacological potentials further. For instance, the review by Rosales-Hernández et al. (2022) highlights the chemical aspects and potential therapeutic applications of urea and benzothiazole (BT) derivatives, pointing out their importance across a spectrum of pharmacological activities, including the treatment of rheumatoid arthritis and systemic lupus erythematosus with UBT derivatives like Frentizole, and as fungicides and herbicides in agricultural applications Rosales-Hernández et al., 2022.
Pharmacological Evaluation and Molecular Docking Studies
The pharmacological evaluation of novel benzofused thiazole derivatives has demonstrated promising antioxidant and anti-inflammatory activities. Raut et al. (2020) conducted a study focusing on synthesizing benzofused thiazole derivatives to evaluate their in vitro antioxidant and anti-inflammatory activities. This research underscores the therapeutic potential of these compounds, pointing towards their use as alternative antioxidant and anti-inflammatory agents Raut et al., 2020.
Optoelectronic Materials
The integration of quinazoline and pyrimidine, along with benzothiazole derivatives, into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. Lipunova et al. (2018) discuss the significant potential of these compounds in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The versatility of benzothiazole derivatives extends beyond medicinal applications into the development of advanced materials for electronic and photonic technologies Lipunova et al., 2018.
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a benzothiazolyl group have been synthesized as potential antibacterial agents
Mode of Action
Compounds with similar structures have been found to exhibit antimicrobial activity They may interact with bacterial cells, leading to inhibition of bacterial growth
Result of Action
If it does indeed have antibacterial properties as suggested by the structure-activity relationship of similar compounds , it could lead to the death of bacterial cells, thereby treating bacterial infections.
properties
IUPAC Name |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c26-22(14-7-15-30(27,28)19-10-2-1-3-11-19)24-18-9-6-8-17(16-18)23-25-20-12-4-5-13-21(20)29-23/h1-6,8-13,16H,7,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUIPBDSJFTEQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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